LY2409881
Overview
Description
LY2409881 is a novel inhibitor of IκB kinase β (IKK2), which plays a crucial role in the NF-κB signaling pathway. This compound has shown significant potential in preclinical models of lymphoma, particularly in combination with histone deacetylase inhibitors .
Preparation Methods
The synthetic routes and reaction conditions for LY2409881 are not extensively detailed in the available literature. it is known that this compound is a selective IκB kinase β inhibitor with an IC50 of 30 nM
Chemical Reactions Analysis
LY2409881 primarily inhibits the activation of NF-κB induced by tumor necrosis factor α (TNFα). It undergoes reactions that inhibit IκB kinase β, thereby preventing the phosphorylation and degradation of IκB, which in turn inhibits the activation of NF-κB . The major products formed from these reactions are the inhibited forms of NF-κB subunits, such as p65 .
Scientific Research Applications
LY2409881 has been extensively studied for its potential in treating various types of lymphoma, including diffuse large B-cell lymphoma (DLBCL) and peripheral T-cell lymphomas (PTCL). It has shown significant growth inhibition and apoptosis in lymphoma cells, both as a single agent and in combination with histone deacetylase inhibitors . The compound has also been evaluated for its pharmacologic activity in preclinical models, demonstrating safety and efficacy in mouse models .
Mechanism of Action
LY2409881 exerts its effects by inhibiting IκB kinase β, which is a key regulator of the NF-κB signaling pathway. By inhibiting this kinase, this compound prevents the phosphorylation and subsequent degradation of IκB, thereby inhibiting the activation of NF-κB. This leads to reduced expression of NF-κB target genes involved in cell survival, proliferation, and inflammation .
Comparison with Similar Compounds
LY2409881 is similar to other IKK2 inhibitors such as MLN120B and AS602868, which have shown moderate activity in preclinical models of multiple myeloma and cutaneous T-cell lymphoma, respectively . this compound is unique in its potent synergy with histone deacetylase inhibitors, making it a promising candidate for combination therapies in lymphoma treatment .
Properties
IUPAC Name |
2-[5-chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]pyrimidin-4-yl]-N-cyclopropyl-1-benzothiophene-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN6OS/c1-30-10-12-31(13-11-30)9-3-8-26-24-27-15-19(25)22(29-24)21-14-18-17(4-2-5-20(18)33-21)23(32)28-16-6-7-16/h2,4-5,14-16H,3,6-13H2,1H3,(H,28,32)(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFAYJPQCPZQND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=NC=C(C(=N2)C3=CC4=C(C=CC=C4S3)C(=O)NC5CC5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106528 | |
Record name | 2-[5-Chloro-2-[[3-(4-methylpiperazin-1-yl)propyl]amino]pyrimidin-4-yl]benzo[b]thiophene-4-carboxamide N-cyclopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946518-61-2 | |
Record name | 2-[5-Chloro-2-[[3-(4-methylpiperazin-1-yl)propyl]amino]pyrimidin-4-yl]benzo[b]thiophene-4-carboxamide N-cyclopropyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946518-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-Chloro-2-[[3-(4-methylpiperazin-1-yl)propyl]amino]pyrimidin-4-yl]benzo[b]thiophene-4-carboxamide N-cyclopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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